REACTION_SMILES
|
[C:17]([N:18]([CH3:19])[CH3:20])(=[O:21])[CH3:22].[Cl:1][CH2:2][C:3](=[O:4])[Cl:5].[NH2:6][c:7]1[cH:8][cH:9][c:10]([CH2:11][C:12]#[N:13])[cH:14][cH:15]1.[OH2:16]>>[Cl:1][CH2:2][C:3](=[O:4])[NH:6][c:7]1[cH:8][cH:9][c:10]([CH2:11][C:12]#[N:13])[cH:14][cH:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)CCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CCc1ccc(N)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
N#CCc1ccc(NC(=O)CCl)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |